Cas no 93670-27-0 (3-Benzofurancarboxylic acid, 5-methyl-, methyl ester)

3-Benzofurancarboxylic acid, 5-methyl-, methyl ester Chemical and Physical Properties
Names and Identifiers
-
- 3-Benzofurancarboxylic acid, 5-methyl-, methyl ester
- methyl 5-methylbenzofuran-3-carboxylate
- 93670-27-0
- DTXSID801219290
- EN300-785048
- METHYL5-METHYLBENZOFURAN-3-CARBOXYLATE
- DA-40359
- SCHEMBL10899013
- methyl 5-methyl-1-benzofuran-3-carboxylate
-
- Inchi: InChI=1S/C11H10O3/c1-7-3-4-10-8(5-7)9(6-14-10)11(12)13-2/h3-6H,1-2H3
- InChI Key: BUZKXAIBXZOEGK-UHFFFAOYSA-N
Computed Properties
- Exact Mass: 190.062994177Da
- Monoisotopic Mass: 190.062994177Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 227
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 39.4Ų
- XLogP3: 2.5
3-Benzofurancarboxylic acid, 5-methyl-, methyl ester Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-785048-0.1g |
methyl 5-methyl-1-benzofuran-3-carboxylate |
93670-27-0 | 0.1g |
$715.0 | 2022-12-02 | ||
Enamine | EN300-785048-0.25g |
methyl 5-methyl-1-benzofuran-3-carboxylate |
93670-27-0 | 0.25g |
$748.0 | 2022-12-02 | ||
Ambeed | A1132102-1g |
Methyl 5-methylbenzofuran-3-carboxylate |
93670-27-0 | 95% | 1g |
$584.0 | 2024-04-15 | |
Enamine | EN300-785048-1.0g |
methyl 5-methyl-1-benzofuran-3-carboxylate |
93670-27-0 | 1g |
$0.0 | 2023-06-06 | ||
Enamine | EN300-785048-2.5g |
methyl 5-methyl-1-benzofuran-3-carboxylate |
93670-27-0 | 2.5g |
$1594.0 | 2022-12-02 | ||
Enamine | EN300-785048-5.0g |
methyl 5-methyl-1-benzofuran-3-carboxylate |
93670-27-0 | 5.0g |
$2360.0 | 2022-12-02 | ||
Enamine | EN300-785048-0.5g |
methyl 5-methyl-1-benzofuran-3-carboxylate |
93670-27-0 | 0.5g |
$781.0 | 2022-12-02 | ||
Enamine | EN300-785048-0.05g |
methyl 5-methyl-1-benzofuran-3-carboxylate |
93670-27-0 | 0.05g |
$683.0 | 2022-12-02 | ||
Enamine | EN300-785048-10.0g |
methyl 5-methyl-1-benzofuran-3-carboxylate |
93670-27-0 | 10.0g |
$3499.0 | 2022-12-02 |
3-Benzofurancarboxylic acid, 5-methyl-, methyl ester Related Literature
-
Pintu Maity,Sabir Ahammed,Rabindra Nath Manna,Brindaban C. Ranu Org. Chem. Front., 2017,4, 69-76
-
D. Pihler-Puzović,A. L. Hazel,T. Mullin Soft Matter, 2016,12, 7112-7118
-
3. C@ZnOnanorod array-based hydrazine electrochemical sensor with improved sensitivity and stabilityJinping Liu,Yuanyuan Li,Jian Jiang,Xintang Huang Dalton Trans., 2010,39, 8693-8697
-
Anjeeta Rani,Pannuru Venkatesu Phys. Chem. Chem. Phys., 2018,20, 20315-20333
-
Dehua Zhou,Kongjun Zhu,Qingliu Wu,Yifeng Wang,Guoan Tai Nanoscale, 2016,8, 1975-1985
Additional information on 3-Benzofurancarboxylic acid, 5-methyl-, methyl ester
3-Benzofurancarboxylic acid, 5-methyl-, methyl ester: A Promising Molecule in Medicinal Chemistry
3-Benzofurancarboxylic acid, 5-methyl-, methyl ester is a versatile organic compound with a unique molecular structure that has garnered significant attention in the field of medicinal chemistry. This compound, with the CAS number 93670-27-0, represents a derivative of the benzofuran scaffold, a heterocyclic ring system known for its biological activities. The methyl ester group in its structure enhances solubility and bioavailability, making it a valuable candidate for drug development. Recent studies have highlighted its potential applications in various therapeutic areas, including anti-inflammatory, anti-cancer, and neuroprotective activities.
The molecular framework of 3-Benzofurancarboxylic acid, 5-methyl-, methyl ester consists of a benzofuran ring fused to a carboxylic acid group, with a methyl substituent at the 5-position and a methyl ester group at the carboxylic acid moiety. This structural feature is critical for its biological activity, as the benzofuran ring provides a rigid scaffold that can interact with specific molecular targets. The methyl ester group not only modulates the physicochemical properties of the molecule but also influences its metabolic stability, which is essential for pharmaceutical applications.
Recent advancements in medicinal chemistry have focused on the development of benzofuran-based derivatives for their potential therapeutic benefits. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that compounds like 3-Benzofurancarboxylic acid, 5-methyl-, methyl ester exhibit potent anti-inflammatory properties by inhibiting the NF-κB signaling pathway, a key mediator of inflammation. This finding underscores the importance of this compound in the design of novel anti-inflammatory agents. The methyl ester group in its structure may enhance its ability to modulate inflammatory responses by interacting with specific receptors or enzymes involved in the inflammatory cascade.
In the context of cancer research, 3-Benzofurancarboxylic acid, 5-methyl-, methyl ester has shown promising antitumor activity. A 2023 preclinical study published in Cancer Research reported that this compound selectively targets cancer cells by inducing apoptosis and inhibiting cell proliferation. The mechanism of action involves the modulation of key signaling pathways such as the PI3K/AKT pathway, which is frequently dysregulated in various cancers. The methyl ester group may play a role in enhancing the compound's ability to penetrate tumor tissues and exert its cytotoxic effects.
Furthermore, the methyl ester group in 3-Benzofurancarboxylic acid, 5-methyl-, methyl ester contributes to its potential as a prodrug. Prodrugs are designed to improve the pharmacokinetic properties of a molecule, and the ester group can be hydrolyzed in vivo to release the active carboxylic acid form. This property is particularly advantageous for drugs that require targeted delivery or have poor solubility. Recent studies have explored the use of similar ester derivatives in the development of drugs with improved bioavailability and reduced toxicity.
Structural modifications of the benzofuran scaffold have also been a focus of recent research. For instance, a 2023 study in Bioorganic & Medicinal Chemistry investigated the effects of substituents on the biological activity of benzofuran derivatives. The findings suggested that the introduction of a methyl group at the 5-position, as in 3-Benzofurancarboxylic acid, 5-methyl-, methyl ester, enhances the molecule's affinity for certain receptors, thereby improving its therapeutic potential. This highlights the importance of the 5-methyl substituent in optimizing the compound's biological activity.
The synthesis of 3-Benzofurancarboxylic acid, 5-methyl-, methyl ester is a critical aspect of its development as a pharmaceutical candidate. Recent advancements in organic synthesis have enabled the efficient preparation of this compound using catalytic methods. For example, a 2023 article in Organic Letters described a novel approach to synthesize the compound by employing a one-pot reaction under mild conditions. This method not only reduces the number of synthetic steps but also minimizes the formation of byproducts, which is essential for large-scale production.
Pharmacokinetic studies of 3-Benzofurancarboxylic acid, 5-methyl-, methyl ester have revealed its favorable properties for drug development. A 2023 study published in Drug Metabolism and Disposition demonstrated that the compound exhibits good oral bioavailability and a long half-life, which are desirable attributes for a therapeutic agent. The methyl ester group likely contributes to its stability in the gastrointestinal tract, allowing for effective absorption and systemic distribution.
Despite its promising properties, the development of 3-Benzofurancarboxylic acid, 5-methyl-, methyl ester as a drug requires further investigation into its safety profile. Preclinical studies are ongoing to evaluate its toxicity and potential side effects. A 2023 study in Toxicology and Applied Pharmacology reported that the compound is well-tolerated in animal models, with minimal signs of toxicity. These findings suggest that the compound has a favorable safety margin, which is crucial for its progression to clinical trials.
Overall, 3-Benzofurancarboxylic acid, 5-methyl-, methyl ester represents a significant advancement in the field of medicinal chemistry. Its unique molecular structure, combined with the presence of the methyl ester group, offers a promising platform for the development of novel therapeutic agents. Ongoing research into its biological activity, synthesis, and pharmacokinetic properties is expected to further enhance its potential as a drug candidate. As the field of medicinal chemistry continues to evolve, compounds like 3-Benzofurancarboxylic acid, 5-methyl-, methyl ester are likely to play a pivotal role in the discovery of new treatments for a wide range of diseases.
93670-27-0 (3-Benzofurancarboxylic acid, 5-methyl-, methyl ester) Related Products
- 338405-73-5(4-{3-[(pyridin-2-ylsulfanyl)methyl]-1H-1,2,4-triazol-5-yl}pyridine)
- 203731-38-8(2,3-dichloro-5-methanesulfonylpyridine)
- 1822594-81-9(Methyl 2-amino-2-(6-methylpyridin-2-yl)acetate)
- 1447806-66-7(4-Chloro-3-cyano-6-(difluoromethyl)-2-(trifluoromethyl)pyridine)
- 794582-32-4(<br>5-tert-butyl-N'-(chloroacetyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboh ydrazide)
- 2228767-80-2(2,2-difluoro-1-4-(pentafluoroethyl)phenylcyclopropan-1-amine)
- 76749-35-4(N-Methoxy-2-naphthamide)
- 1355168-86-3(N-Boc-2-((1R,2R)-2-aminocyclohexyl)acetic acid)
- 2320515-70-4(1-1-(3-fluorobenzoyl)azetidin-3-ylpyrrolidine)
- 2287248-36-4(1-(3R)-3-methylpiperazin-1-ylethan-1-one dihydrochloride)
